Methylcysteine
Overview
Description
S-Methylcysteine is an amino acid derivative with the chemical formula CH₃SCH₂CH(NH₂)CO₂H. It is the S-methylated form of cysteine and is found widely in plants, including many edible vegetables . This compound is not genetically coded but arises through post-translational methylation of cysteine .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Methylcysteine can be synthesized through the methylation of cysteine. One common method involves the use of methyl iodide (CH₃I) as the methylating agent in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds under mild conditions, with the cysteine being dissolved in water and the methyl iodide added slowly to the solution .
Industrial Production Methods: Industrial production of S-Methylcysteine often involves the use of enzymatic processes. Enzymes such as methyltransferases can catalyze the transfer of a methyl group from a donor molecule (e.g., S-adenosylmethionine) to cysteine, producing S-Methylcysteine. This method is advantageous due to its specificity and efficiency .
Types of Reactions:
Oxidation: S-Methylcysteine can undergo oxidation to form S-methylcysteine sulfoxide.
Substitution: S-Methylcysteine can participate in substitution reactions where the methylthio group is replaced by other functional groups.
Major Products:
Oxidation: S-Methylcysteine sulfoxide.
Reduction: S-Methylcysteine.
Substitution: Various substituted cysteine derivatives depending on the reagents used.
Scientific Research Applications
S-Methylcysteine has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the study of sulfur metabolism.
Medicine: Research has shown that S-Methylcysteine has potential anti-inflammatory and antioxidant properties.
Mechanism of Action
S-Methylcysteine exerts its effects through various molecular pathways:
Methylation: It acts as a methyl donor in biochemical reactions, influencing gene expression and protein function.
Antioxidant Activity: S-Methylcysteine can scavenge free radicals and reduce oxidative stress, protecting cells from damage.
Anti-inflammatory Effects: It modulates inflammatory pathways by targeting specific cytokines and enzymes involved in the inflammatory response.
Comparison with Similar Compounds
S-Methylcysteine Sulfoxide: This compound is the oxidized form of S-Methylcysteine and shares similar biological activities.
Uniqueness: S-Methylcysteine is unique due to its specific methylation, which imparts distinct chemical and biological properties. Its presence in a wide variety of plants and its role in plant defense mechanisms make it a compound of significant interest in both basic and applied research .
Properties
IUPAC Name |
(2R)-2-amino-3-methylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIDJDIHTAOVLG-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862579 | |
Record name | S-Methylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | S-Methyl-L-cysteine | |
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CAS No. |
1187-84-4, 19651-44-6, 7728-98-5 | |
Record name | (-)-S-Methyl-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187-84-4 | |
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Record name | S-Methylcysteine | |
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Record name | S-Methyl-DL-cysteine | |
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Record name | S-Methylcysteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02216 | |
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Record name | S-Methylcysteine | |
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Record name | S-methyl-L-cysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | S-methylcysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.898 | |
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Record name | S-methyl-DL-cysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.261 | |
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Record name | S-METHYLCYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A34I1H07YM | |
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Retrosynthesis Analysis
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Strategy Settings
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